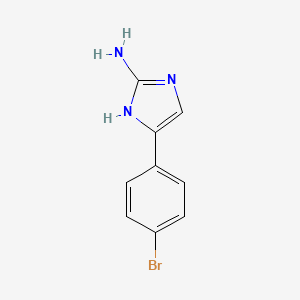

4-(4-bromophenyl)-1H-imidazol-2-amine

Description

Significance of the Imidazole-2-amine Core in Heterocyclic Chemistry

The imidazole-2-amine core is a significant pharmacophore in heterocyclic chemistry, largely due to its bioisosteric relationship with guanidine (B92328). This structural similarity allows it to mimic the interactions of guanidinium (B1211019) groups found in biological systems, such as in the side chain of arginine, enabling it to bind to a variety of biological targets. The 2-amino group on the imidazole (B134444) ring can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with proteins and enzymes.

From a synthetic standpoint, the imidazole-2-amine scaffold is a versatile building block. The presence of multiple reaction sites—the amino group and the nitrogen atoms within the ring—allows for diverse functionalization, leading to the generation of large and structurally varied compound libraries. The synthesis of the imidazole ring itself can be achieved through various established methods, including the Debus synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). nih.gov More contemporary methods offer regioselective control over the substitution pattern, further enhancing the utility of this core structure in synthetic chemistry.

Overview of Imidazole Derivatives as Privileged Structures in Contemporary Research

Imidazole derivatives are widely recognized as "privileged structures" in medicinal chemistry. This term is used to describe molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad range of biological activities. The imidazole ring's aromaticity, polarity, and ability to participate in hydrogen bonding and coordination with metal ions contribute to its promiscuous binding capabilities. acs.org

The therapeutic landscape is replete with examples of successful drugs containing the imidazole moiety. These include antifungal agents (e.g., clotrimazole, ketoconazole), antihypertensives, and anticancer drugs. nih.gov The imidazole scaffold is particularly prominent in the development of kinase inhibitors, a critical class of anticancer agents. The nitrogen atoms of the imidazole ring can effectively mimic the hinge-binding interactions of the adenine (B156593) core of ATP, leading to potent and selective inhibition of various kinases. nih.gov The adaptability of the imidazole core allows for fine-tuning of steric and electronic properties through substitution, enabling medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles.

The following table provides a glimpse into the diverse applications of imidazole-containing compounds in drug discovery:

| Therapeutic Area | Examples of Imidazole-Containing Drugs or Investigational Compounds |

| Oncology | Kinase inhibitors (e.g., targeting EGFR, HER2, Aurora kinases), Anticancer agents |

| Infectious Diseases | Antifungal agents (e.g., Clotrimazole), Antibacterial agents (Nitroimidazoles) |

| Cardiovascular Diseases | Antihypertensive agents |

| Central Nervous System | Sedatives (e.g., Midazolam) |

Research Landscape of 4-(4-bromophenyl)-1H-imidazol-2-amine and Related Congeners

While direct and extensive research specifically focused on this compound is still emerging, the existing literature on related congeners provides a strong rationale for its investigation. The "4-(4-bromophenyl)" substitution introduces a key feature: a bromine atom that can serve as a handle for further synthetic modifications through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the facile introduction of a wide array of substituents at this position, enabling the exploration of structure-activity relationships.

Research on structurally similar compounds highlights the potential of this scaffold. For instance, studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives have demonstrated promising antimicrobial and anticancer activities. nih.govresearchgate.net These compounds, which share the 2-amino-heterocycle and the 4-bromophenyl moiety, have shown efficacy against various bacterial and fungal strains, as well as cytotoxic effects against human breast cancer cell lines. nih.gov

Furthermore, the broader class of 2,4-disubstituted imidazoles, including derivatives with a 4-bromophenyl group, has been a subject of synthetic exploration. acs.org These synthetic efforts lay the groundwork for the preparation of a diverse library of this compound analogs for biological screening.

The potential of this scaffold extends to the field of kinase inhibition. Many successful kinase inhibitors feature a halogenated phenyl ring, which can engage in halogen bonding or occupy hydrophobic pockets within the ATP-binding site of kinases. nih.gov The presence of the 4-bromophenyl group in the target scaffold, combined with the proven ability of the imidazole core to interact with the kinase hinge region, makes this compound and its derivatives attractive candidates for the development of novel kinase inhibitors.

The table below summarizes the key features and potential research directions for the this compound scaffold based on the study of its congeners:

| Structural Feature | Significance and Potential Research Directions |

| Imidazole-2-amine Core | Bioisostere of guanidine; potential for broad biological activity; proven scaffold in medicinal chemistry. |

| 4-(4-bromophenyl) Group | Provides a site for synthetic diversification via cross-coupling reactions; potential for halogen bonding and hydrophobic interactions with biological targets. |

| Overall Scaffold | Potential for development as antimicrobial agents, anticancer agents (including kinase inhibitors), and probes for chemical biology. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-bromophenyl)-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAJNSOGHXPZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001288271 | |

| Record name | 5-(4-Bromophenyl)-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60472-19-7 | |

| Record name | 5-(4-Bromophenyl)-1H-imidazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60472-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Bromophenyl)-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-bromophenyl)-1H-imidazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 4 Bromophenyl 1h Imidazol 2 Amine

Established Synthetic Routes for 4-Aryl-1H-imidazol-2-amines

The synthesis of 4-aryl-1H-imidazol-2-amines, including the 4-(4-bromophenyl) derivative, is predominantly achieved through the construction of the imidazole (B134444) ring from acyclic precursors. Classical and modern methods offer various pathways to this heterocyclic core.

Multi-component Reactions for Imidazole Ring Formation

Multi-component reactions (MCRs) are highly efficient protocols in organic synthesis that combine three or more reactants in a single operation to form a complex product, minimizing waste and saving time. tandfonline.comrsc.org Several MCRs have been developed for the synthesis of substituted imidazoles. tandfonline.comorganic-chemistry.org For instance, a four-component condensation of a 1,2-diketone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) is a common method for producing 1,2,4,5-tetrasubstituted imidazoles. tandfonline.com While not directly yielding a 2-aminoimidazole, variations of these MCRs can be adapted. A more direct approach involves the reaction between an aldehyde, an amine, and an isocyanide, which can lead to the formation of 2-imidazoline structures, precursors to imidazoles. acs.org

A proposed mechanism for a typical multi-component synthesis of a tetrasubstituted imidazole involves the initial formation of an imine from an aldehyde and an amine. semanticscholar.org Concurrently, ammonia (B1221849), generated from ammonium acetate, reacts with a 1,2-diketone. semanticscholar.org These intermediates then combine and undergo cyclization and dehydration to yield the final imidazole product. semanticscholar.org

Table 1: Examples of Multi-component Reactions for Imidazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst | Product Type | Ref |

| Benzil | Aromatic Aldehyde | Aminoethylpiperazine | Ammonium Acetate | Sulphated Yttria | 1,2,4,5-Tetrasubstituted Imidazole | tandfonline.com |

| α-Bromoacetophenone | Aldehyde | Primary Amine | Ammonium Acetate | None (Solvent-free) | 1,2,4-Trisubstituted Imidazole | organic-chemistry.org |

| Amine | Aldehyde | Isocyanide | Silver(I) Acetate | Silver(I) Acetate | Substituted 2-Imidazoline | acs.org |

Cyclization Reactions and Precursor Chemistry

The most conventional and widely employed method for synthesizing 4-substituted-1H-imidazol-2-amines is the condensation reaction between an α-haloketone and a guanidine (B92328) derivative. researchgate.netnih.gov This approach is valued for its simplicity and the ready availability of starting materials. The reaction proceeds via initial N-alkylation of the guanidine by the α-haloketone, followed by an intramolecular cyclization and dehydration to furnish the 2-aminoimidazole ring.

Other cyclization strategies include metal-mediated processes. For example, palladium-catalyzed carboamination reactions of N-propargyl guanidines with aryl triflates have been developed to construct 2-aminoimidazoles. acs.orgnih.gov This method is advantageous as it forms both a carbon-nitrogen and a carbon-carbon bond during the annulation step, allowing for rapid diversification of the aryl group on the imidazole ring. acs.orgnih.gov Additionally, 1,3-dipolar cycloadditions of 2-amido-1,3-diamino allylic cations with alkenes provide a pathway to 2-amino imidazolines, which are reduced forms of 2-aminoimidazoles. nih.gov

Specific Approaches to Incorporate the 4-Bromophenyl Moiety

To synthesize the target compound, 4-(4-bromophenyl)-1H-imidazol-2-amine, precursors bearing the 4-bromophenyl group are essential. The classical cyclization approach is particularly well-suited for this purpose. The key starting material is 2-bromo-1-(4-bromophenyl)ethan-1-one, an α-haloketone that directly introduces the desired 4-bromophenyl substituent at the 4-position of the imidazole ring.

The synthesis proceeds by reacting 2-bromo-1-(4-bromophenyl)ethan-1-one with guanidine. This reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF). researchgate.netresearchgate.net The guanidine acts as the three-atom component (N-C-N) required to complete the five-membered imidazole ring. The reaction mechanism involves the nucleophilic attack of a nitrogen atom from guanidine on the α-carbon of the ketone, displacing the bromide. The resulting intermediate then undergoes cyclization via condensation between the remaining amino group of the guanidine and the ketone's carbonyl group, followed by dehydration to yield the aromatic this compound. researchgate.net

Strategies for Further Derivatization and Functionalization

The this compound molecule offers several sites for further chemical modification, allowing for the creation of a diverse library of compounds for various applications. The primary sites for functionalization are the nitrogen atoms of the imidazole ring and the exocyclic amino group.

Modifications at the Imidazole Nitrogen Atoms

The imidazole ring contains two nitrogen atoms, N-1 and N-3. In the parent 1H-imidazole, these positions are subject to tautomerism. The N-1 nitrogen can be readily alkylated or acylated. For example, methylation of a 4-phenyl-1H-imidazol-2-amine has been achieved to produce the 1-methyl derivative. researchgate.net Such N-alkylation reactions typically involve treating the 2-aminoimidazole with an alkyl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation. The presence of the amino group at the C-2 position can influence the reactivity and pKa of the ring nitrogens. nih.gov

Functionalization of the Amino Group

The exocyclic amino group at the C-2 position is a key site for derivatization. This primary amine can undergo a variety of common transformations, such as acylation, sulfonylation, and formation of ureas or guanidines. Acylation can be achieved using acyl chlorides or anhydrides to form the corresponding amides. These derivatization strategies are crucial for modifying the compound's physicochemical properties and for structure-activity relationship studies. nih.gov Derivatization reagents like dansyl chloride are commonly used to react with primary and secondary amino groups to form stable and highly sensitive products for analytical purposes, a strategy applicable to the 2-amino group of the imidazole. researchgate.netnih.gov

Table 2: Potential Derivatization Reactions

| Reaction Site | Reagent Class | Functional Group Formed |

| Imidazole Nitrogen (N-1/N-3) | Alkyl Halides | N-Alkyl Imidazole |

| Imidazole Nitrogen (N-1/N-3) | Acyl Chlorides | N-Acyl Imidazole |

| Amino Group (C-2) | Acyl Chlorides | Amide |

| Amino Group (C-2) | Sulfonyl Chlorides | Sulfonamide |

| Amino Group (C-2) | Isocyanates | Urea |

Reactions Involving the Bromine Atom on the Phenyl Ring (e.g., cross-coupling reactions)

The bromine atom attached to the phenyl ring of this compound is a key functional group that enables a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds. nih.gov The utility of aryl halides in these transformations is well-established, making the bromophenyl moiety of the title compound an ideal handle for molecular elaboration. nih.gov

Two of the most powerful and widely used cross-coupling methods applicable to this substrate are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species (typically a boronic acid) with an organic halide or triflate. nih.govorganic-chemistry.org For this compound, this reaction provides an efficient pathway to synthesize biaryl structures, which are prevalent in pharmaceuticals and material science. semanticscholar.org The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-containing reagents. organic-chemistry.orgmdpi.com

The catalytic cycle generally involves three key steps:

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) intermediate.

Transmetalation: The organic group from the activated boronic acid is transferred to the palladium(II) center, displacing the bromide. This step requires a base to activate the boronic acid. organic-chemistry.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the new biaryl product.

Table 1: Typical Components for a Suzuki-Miyaura Coupling Reaction

| Component | Example/Function | Source |

| Aryl Halide | This compound | N/A |

| Organoboron Reagent | Phenylboronic acid, 4-methoxyphenylboronic acid | nih.gov |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | mdpi.comresearchgate.net |

| Ligand | PPh₃, PCy₃, SPhos | nih.gov |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | mdpi.comnih.gov |

| Solvent | 1,4-Dioxane, Toluene, Acetonitrile | mdpi.com |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This reaction has largely replaced harsher traditional methods for synthesizing aryl amines. wikipedia.org By reacting this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong base, the bromine atom can be substituted to yield a diarylamine or an N-alkyl-N-arylamine derivative. organic-chemistry.org This transformation is of significant interest in medicinal chemistry, where the diarylamine motif is a common structural feature.

The mechanism is similar to that of the Suzuki coupling and involves an oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.orglibretexts.org The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands being particularly effective. libretexts.org

Table 2: Typical Components for a Buchwald-Hartwig Amination Reaction

| Component | Example/Function | Source |

| Aryl Halide | This compound | N/A |

| Amine | Primary or secondary amines, ammonia equivalents | organic-chemistry.orgresearchgate.net |

| Palladium Catalyst | Pd(OAc)₂, [Pd(allyl)Cl]₂ | nih.govchemicalbook.com |

| Ligand | t-BuXPhos, tBuDavePhos | libretexts.orgresearchgate.net |

| Base | NaOt-Bu, LiHMDS, Cs₂CO₃ | libretexts.org |

| Solvent | Toluene, 1,4-Dioxane | libretexts.orgnih.gov |

Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of the this compound core structure is typically achieved through the condensation of an α-haloketone with a guanidine derivative. This approach is a well-established method for constructing the 2-aminoimidazole ring system. mdpi.com

A plausible synthetic pathway starts with 2-bromo-1-(4-bromophenyl)ethan-1-one, which serves as the α-haloketone precursor. The reaction mechanism proceeds as follows:

Nucleophilic Substitution: The reaction is initiated by the regioselective alkylation of a nitrogen atom of guanidine, which acts as the nucleophile. mdpi.com The guanidine attacks the α-carbon of 2-bromo-1-(4-bromophenyl)ethan-1-one, displacing the bromide ion. This forms an N-alkylated guanidine intermediate.

Intramolecular Condensation: The newly formed intermediate undergoes an intramolecular cyclization. A nitrogen atom from the guanidine moiety attacks the carbonyl carbon of the ketone. This step results in the formation of a five-membered heterocyclic ring intermediate (a dihydroimidazolol). mdpi.com

Dehydration/Aromatization: The final step involves the elimination of a water molecule from the cyclic intermediate. This dehydration leads to the formation of a double bond within the ring, resulting in the stable, aromatic this compound product. mdpi.com

This synthetic strategy is efficient and allows for the introduction of various substituents on the phenyl ring, depending on the choice of the starting α-haloketone.

Advanced Structural Elucidation and Computational Investigations of 4 4 Bromophenyl 1h Imidazol 2 Amine and Its Analogs

Spectroscopic Characterization in Research

Spectroscopic techniques are indispensable tools for elucidating the molecular structure of novel compounds. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the atomic connectivity, functional groups, molecular weight, and electronic properties of 4-(4-bromophenyl)-1H-imidazol-2-amine and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the bromophenyl ring, the imidazole (B134444) ring, and the amine group. The aromatic protons of the 4-bromophenyl group typically appear as a pair of doublets, a characteristic AA'BB' system, in the downfield region (around 7.5-7.8 ppm) due to the symmetrical substitution. rsc.orgnih.gov The proton on the C5 position of the imidazole ring is expected to appear as a singlet in the aromatic region. The protons of the N-H groups (both on the imidazole ring and the amino group) would likely appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration. umich.edu

The ¹³C NMR spectrum provides complementary data, showing signals for each unique carbon atom. The carbon atoms of the bromophenyl ring would exhibit four distinct signals, with the carbon atom bonded to the bromine (C-Br) appearing at a characteristic chemical shift (around 120-122 ppm). rsc.org The carbon atoms of the imidazole ring would also show distinct resonances, with the C2 carbon attached to the amino group being the most deshielded (around 150 ppm). rsc.orgumich.edu

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Structural Motifs in this compound Analogs in DMSO-d₆

| Nucleus | Assignment | Expected Chemical Shift (ppm) | Reference Analog |

|---|---|---|---|

| ¹H | Aromatic H (bromophenyl, ortho to Br) | ~7.55 (d) | 4-(4-Bromophenyl)-2-thiazolamine rsc.org |

| ¹H | Aromatic H (bromophenyl, ortho to Imidazole) | ~7.75 (d) | 4-(4-Bromophenyl)-2-thiazolamine rsc.org |

| ¹H | Imidazole H (C5-H) | ~7.05 (s) | 4-(4-Bromophenyl)-2-thiazolamine rsc.org |

| ¹H | Amine H (-NH₂) | ~7.12 (br s) | 4-(4-Bromophenyl)-2-thiazolamine rsc.org |

| ¹³C | Imidazole C2 (C-NH₂) | ~168.9 | 4-(4-Bromophenyl)-2-thiazolamine rsc.org |

| ¹³C | Imidazole C4 (C-Aryl) | ~149.1 | 4-(4-Bromophenyl)-2-thiazolamine rsc.org |

| ¹³C | Bromophenyl C-Br | ~120.6 | 4-(4-Bromophenyl)-2-thiazolamine rsc.org |

| ¹³C | Bromophenyl C-H | ~128.0, 131.8 | 4-(4-Bromophenyl)-2-thiazolamine rsc.org |

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational modes include the N-H stretching vibrations from both the imidazole ring and the primary amine group, which typically appear as broad bands in the region of 3100-3450 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The spectrum would also feature characteristic absorptions for the C=N and C=C stretching vibrations of the imidazole and phenyl rings in the 1500-1680 cm⁻¹ region. researchgate.net The presence of the bromophenyl group would be confirmed by a C-Br stretching vibration, which typically appears in the fingerprint region at lower wavenumbers (around 500-670 cm⁻¹). nih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine & Imidazole) | 3450 - 3100 | Medium-Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=N Stretch (Imidazole Ring) | 1680 - 1600 | Medium-Strong |

| C=C Stretch (Aromatic Rings) | 1600 - 1450 | Medium-Strong |

| N-H Bend (Amine) | 1650 - 1580 | Medium |

| C-Br Stretch | 670 - 500 | Medium-Strong |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation patterns. For this compound (C₉H₈BrN₃), the mass spectrum would show a molecular ion peak (M⁺). A key feature would be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion, [M]⁺ and [M+2]⁺.

The fragmentation of imidazole derivatives in mass spectrometry often involves the stable nature of the imidazole ring, with fragmentation typically occurring at the substituents. nih.gov Common fragmentation pathways for this compound could include the loss of small molecules like HCN or NH₂ from the imidazole moiety. Cleavage of the bond between the phenyl and imidazole rings can also occur, leading to fragments corresponding to the bromophenyl cation or the 2-amino-1H-imidazolyl radical.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* electronic transitions associated with the conjugated π-systems of the phenyl and imidazole rings. acs.org The presence of the bromophenyl group connected to the imidazole ring creates an extended conjugated system. Photoexcitation can lead to intramolecular charge transfer between the electron-donating imidazole ring and the phenyl ring. worktribe.com The substitution of the bromo group on the phenyl ring and the amino group on the imidazole ring can cause shifts in the wavelength of maximum absorption (λₘₐₓ) compared to unsubstituted phenylimidazole.

Solid-State Structural Analysis via X-ray Crystallography

The solid-state structure of this compound is significantly influenced by intermolecular interactions, which dictate how the molecules pack together in the crystal lattice. The presence of multiple hydrogen bond donors (the imidazole N-H and the amine -NH₂) and hydrogen bond acceptors (the imine nitrogen of the imidazole ring) allows for the formation of extensive hydrogen-bonding networks. researchgate.netcore.ac.uk

A common motif observed in the crystal structures of related 2-aminoimidazole and phenylimidazole derivatives is the formation of centrosymmetric dimers through N-H···N hydrogen bonds. researchgate.netnih.gov These dimers can then be further linked into chains, sheets, or more complex three-dimensional architectures. In addition to hydrogen bonding, π-π stacking interactions between the aromatic phenyl and/or imidazole rings of adjacent molecules are also likely to play a crucial role in stabilizing the crystal packing. nih.gov These interactions typically involve centroid-to-centroid distances in the range of 3.7 to 3.8 Å. researchgate.netnih.gov

Conformational Analysis in the Crystalline State

While the specific crystal structure of this compound is not extensively detailed in the available literature, crystallographic studies of its analogs provide significant insights into the conformational preferences and intermolecular interactions that are likely to influence its solid-state architecture. The analysis of these related structures reveals key recurring motifs, including the planarity of ring systems, dihedral angles between aromatic moieties, and the dominant role of hydrogen bonding and other non-covalent interactions in dictating the crystal packing.

In an analog, 2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine, the bromophenyl-substituted quinazoline (B50416) unit is largely planar. researchgate.netonsager.cn The dihedral angle between this planar system and the imidazole ring is 56.04 (14)°. researchgate.netonsager.cn This significant twist indicates a non-coplanar arrangement between the two major heterocyclic systems in the molecule. The crystal packing of this analog is heavily influenced by hydrogen bonds. Molecules form inversion dimers through pairs of N—H⋯N hydrogen bonds. researchgate.netonsager.cn Furthermore, π–π stacking interactions are observed between adjacent dimers, with centroid–centroid distances of 3.7674 (16) and 3.7612 (17) Å, contributing to the stability of the crystal lattice. researchgate.netonsager.cn C—H⋯π interactions are also present, further stabilizing the three-dimensional structure. researchgate.netonsager.cn

In the case of 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime, the dihedral angle between the bromophenyl ring and the imidazole ring is 68.1(2)°. researchgate.net The crystal structure is characterized by intermolecular O–H···N hydrogen bonds that link molecules into chains. researchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools to complement experimental data, offering a deeper understanding of the structural, electronic, and dynamic properties of this compound and its analogs at the atomic level. These in silico techniques enable the prediction of molecular geometries, electronic properties, conformational landscapes, and potential interactions with biological targets, thereby guiding further research and development.

Quantum Chemical Studies (e.g., Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of complex organic molecules. For analogs of this compound, DFT calculations are routinely employed to optimize molecular geometries, analyze frontier molecular orbitals (HOMO and LUMO), and map the molecular electrostatic potential (MEP).

DFT studies on related bromophenyl and imidazole-containing compounds have successfully predicted their structural properties and reactivity. nih.govnih.gov For instance, calculations performed using the B3LYP functional with a 6-31G(d,p) basis set can provide optimized geometries that are in good agreement with experimental X-ray diffraction data. nih.govresearchgate.net

The analysis of frontier molecular orbitals is a key aspect of these studies. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the charge transfer ability of a molecule. nih.gov The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. nih.gov In a study on (4-(4-Bromophenyl)-1H-imidazol-2-yl)methanamine, DFT calculations revealed that the HOMO is primarily localized on the imidazole ring and the bromophenyl group, while the LUMO is situated on the amine moiety. This distribution helps in understanding the regions of the molecule that are prone to electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. nih.gov For imidazole derivatives, the nitrogen atoms of the imidazole ring typically represent regions of negative potential, making them susceptible to electrophilic attack or coordination with metal ions. ajchem-a.comrsc.org

Furthermore, DFT is used to calculate various quantum chemical descriptors that quantify reactivity, such as electronegativity, chemical hardness, and global electrophilicity index. nih.gov These parameters are valuable for predicting how a molecule will behave in different chemical environments and for understanding its interaction with biological macromolecules. mdpi.com

| Property | Typical Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.12 | Indicates electron-donating ability |

| LUMO Energy | -1.98 | Indicates electron-accepting ability |

| Band Gap (HOMO-LUMO) | 4.14 | Relates to chemical reactivity and stability |

| Global Electrophilicity | 3.45 | Measures the electrophilic nature of the molecule |

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations provide a powerful avenue to explore the conformational landscape and dynamic behavior of molecules over time. onsager.cnnih.gov By simulating the movements of atoms and molecules, MD can reveal the stability of different conformers, the flexibility of the molecular structure, and the nature of its interactions with the surrounding environment, such as a solvent or a biological receptor. mdpi.com

For imidazole derivatives, MD simulations are employed to assess the stability of protein-ligand complexes identified through molecular docking. ijsrset.comnih.gov Key metrics analyzed during an MD simulation include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and the number of hydrogen bonds formed over the simulation period. ijsrset.comnih.gov

RMSD analysis indicates the stability of the ligand within the binding pocket of a protein. A stable RMSD value over time suggests that the ligand has found a favorable binding pose and is not undergoing major conformational changes. ajchem-a.com

RMSF analysis highlights the flexibility of different parts of the molecule or the protein-ligand complex. Higher RMSF values indicate regions of greater mobility. ijsrset.com

Hydrogen Bond Analysis tracks the formation and breaking of hydrogen bonds between the ligand and the protein, which are often critical for binding affinity and specificity. nih.gov

In studies of imidazole-based inhibitors, MD simulations have been used to confirm the stability of the ligand-receptor complex and to understand the dynamic nature of the interactions that contribute to the binding affinity. nih.govmdpi.com These simulations can reveal subtle conformational adjustments in both the ligand and the protein that are not apparent from static docking studies.

In Silico Property Prediction (e.g., Ligand-Binding Predictions, ADME for drug design considerations)

In silico property prediction is a crucial component of modern drug discovery, allowing for the early assessment of a compound's potential as a therapeutic agent. nih.gov These computational methods predict ligand-binding affinities and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are critical for determining the drug-likeness of a molecule. mdpi.comrsc.org

Ligand-Binding Predictions: Molecular docking is a widely used technique to predict the preferred binding orientation of a ligand to a target protein and to estimate the strength of the interaction. nih.govmdpi.com For imidazole derivatives, docking studies have been performed against various biological targets, such as enzymes and receptors, to predict their binding affinities and to understand the key interactions that govern binding. nih.govmdpi.com These studies help in identifying potential biological targets for this compound and its analogs and provide a rational basis for designing more potent inhibitors. mdpi.com

ADME Prediction: The pharmacokinetic profile of a drug candidate is a major determinant of its success. In silico ADME prediction tools are used to evaluate properties such as solubility, permeability, metabolic stability, and potential for toxicity. nih.govmdpi.com For example, adherence to Lipinski's Rule of Five is often used as an initial filter for drug-likeness. japtronline.com Computational models can predict various ADME parameters for imidazole derivatives, helping to identify potential liabilities early in the drug discovery process. nih.govresearchgate.netvensel.org Studies on related heterocyclic compounds have shown that in silico ADME predictions can effectively guide the selection of candidates with favorable pharmacokinetic profiles for further experimental evaluation. rsc.orgresearchgate.net

| ADME Parameter | Predicted Property | Importance in Drug Design |

|---|---|---|

| Molecular Weight | < 500 g/mol | Influences absorption and distribution |

| LogP (Lipophilicity) | < 5 | Affects solubility, absorption, and membrane permeability |

| Hydrogen Bond Donors | < 5 | Impacts solubility and binding |

| Hydrogen Bond Acceptors | < 10 | Impacts solubility and binding |

| Blood-Brain Barrier (BBB) Permeability | Variable | Crucial for CNS-acting drugs |

| CYP450 Inhibition | Low | Predicts potential for drug-drug interactions |

Structure Activity Relationship Sar Studies of 4 4 Bromophenyl 1h Imidazol 2 Amine Derivatives

Elucidation of Key Structural Features for Biological Potency

The biological potency of 4-(4-bromophenyl)-1H-imidazol-2-amine derivatives is intricately linked to a constellation of structural features. The core 4-phenyl-1H-imidazol-2-amine scaffold serves as the foundational pharmacophore, with each component playing a crucial role in molecular recognition and interaction with biological targets.

The imidazole (B134444) ring is a critical component, often involved in hydrogen bonding and metal coordination within enzyme active sites. Its aromatic nature also allows for π-π stacking interactions with aromatic residues of target proteins. The two nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors, contributing to the molecule's ability to form stable complexes with biological macromolecules.

The 4-(4-bromophenyl) group is a significant determinant of potency. The phenyl ring itself can engage in hydrophobic and van der Waals interactions with the target. The bromine atom at the para-position is particularly noteworthy. As an electron-withdrawing group, it can influence the electronic properties of the entire molecule, affecting its pKa and distribution. Furthermore, the bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that has been increasingly recognized for its importance in drug-receptor binding. In studies of the structurally similar 4-(4-bromophenyl)-thiazol-2-amine derivatives, the presence of an electron-withdrawing group at the para-position of the phenyl ring was found to enhance antimicrobial and anticancer activities.

Impact of Substituent Variations on Pharmacological Activity

Systematic variation of substituents on the core structure of this compound is a cornerstone of SAR studies, providing valuable insights into the molecular interactions that drive pharmacological activity.

Substitutions on the 2-amino group: Modifications of the 2-amino group can have a profound effect on activity. For instance, acylation or alkylation of this group can alter its hydrogen bonding capacity and introduce steric bulk, which can either enhance or diminish binding to a target. In related 4-(4-bromophenyl)-thiazol-2-amine derivatives, the formation of Schiff bases by reacting the 2-amino group with various aromatic aldehydes led to compounds with significant antimicrobial and anticancer activities. The nature of the substituent on the aromatic aldehyde was found to be critical, with electron-donating or electron-withdrawing groups influencing the potency.

Substitutions on the imidazole ring: While the core imidazole ring is often considered essential, substitutions at the N-1 or C-5 positions can be explored to fine-tune activity. N-alkylation can impact the compound's solubility and ability to act as a hydrogen bond donor. Substituents at the C-5 position could introduce additional interaction points or steric hindrance.

Variations of the 4-bromophenyl group: Altering the substituent on the phenyl ring can provide a wealth of SAR data. Replacing the bromine atom with other halogens (e.g., chlorine, fluorine) or with electron-donating groups (e.g., methoxy, methyl) can probe the importance of electronic effects and halogen bonding. The position of the substituent on the phenyl ring is also critical, with para-substitution often being optimal, as observed in related compound series.

The following interactive table summarizes the hypothetical impact of various substituents on the biological activity of this compound derivatives, based on findings from related chemical series.

| Position of Substitution | Type of Substituent | Expected Impact on Activity | Rationale |

| 2-Amino Group | Acyl groups | Variable | May increase or decrease activity depending on the target by altering H-bonding and steric profile. |

| 2-Amino Group | Aromatic aldehydes (Schiff bases) | Potentially Increased | Introduces additional aromatic ring for potential π-π interactions. |

| Phenyl Ring (para-position) | Other Halogens (Cl, F) | Potentially Maintained or Slightly Altered | Halogen bonding potential is retained, electronic effects are slightly modified. |

| Phenyl Ring (para-position) | Electron-donating groups (e.g., -OCH3) | Potentially Decreased | May disrupt favorable electronic properties conferred by the electron-withdrawing bromine. |

| Imidazole Ring (N-1) | Alkyl groups | Variable | Can modulate physicochemical properties like solubility and membrane permeability. |

Conformational Flexibility and Its Role in SAR

Computational studies on structurally related compounds have shown that certain conformations are energetically more favorable and are likely the bioactive conformations. The planarity or non-planarity of the molecule can affect its interaction with planar aromatic residues in a binding site. The bromine atom, due to its size, can also impose some steric constraints on the rotation of the phenyl ring, potentially favoring a specific range of dihedral angles. Understanding the preferred conformation and the energetic barriers to rotation is crucial for designing rigid analogs that can lock the molecule in its bioactive conformation, potentially leading to increased potency and selectivity.

Development of Pharmacophore Models

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound derivatives would typically include features such as:

Hydrogen Bond Donors: The N-H groups of the imidazole ring and the 2-amino group.

Hydrogen Bond Acceptors: The nitrogen atoms of the imidazole ring.

Aromatic Ring: The 4-bromophenyl group.

Hydrophobic Feature: The phenyl ring.

Halogen Bond Donor: The bromine atom.

By aligning a set of active molecules and identifying their common chemical features, a 3D pharmacophore model can be generated. This model can then be used as a query in virtual screening campaigns to identify novel compounds with the desired biological activity from large chemical databases. The development of a robust pharmacophore model relies on a good understanding of the SAR of the compound series and, ideally, structural information of the biological target. Such models serve as a valuable tool in the hit-to-lead and lead optimization phases of drug discovery.

Exploration of Biological Targets and Molecular Mechanisms of Action for Imidazole 2 Amine Derivatives

Identification and Validation of Molecular Targets

The therapeutic effects of imidazole-2-amine derivatives are rooted in their interactions with specific biomolecules. Research has focused on identifying and validating these molecular targets to understand their mechanism of action and to guide the development of more potent and selective agents.

Enzyme Inhibition Studies

A primary mechanism through which imidazole-2-amine derivatives exert their effects is through the inhibition of various enzymes critical to cellular function and disease progression.

Kinases: EGFR, ATM, BCR-ABL, CDK2

While direct inhibitory data for 4-(4-bromophenyl)-1H-imidazol-2-amine on many specific kinases is not extensively documented in publicly available literature, the broader class of imidazole (B134444) derivatives is well-known for its kinase-inhibiting properties. nih.gov Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.

Epidermal Growth Factor Receptor (EGFR): Imidazole-based compounds have been designed and synthesized as EGFR inhibitors. nih.gov Certain derivatives have shown potent enzymatic inhibition of EGFR, leading to antiproliferative activity against various cancer cell lines. nih.gov For instance, some imidazole derivatives have demonstrated EGFR inhibitory activity with IC50 values in the nanomolar range. nih.gov

Ataxia-Telangiectasia Mutated (ATM) Kinase: ATM kinase is a critical component of the DNA damage response pathway. While specific studies on this compound are scarce, the development of ATM inhibitors is an active area of cancer research. nih.govresearchgate.net

BCR-ABL: The Bcr-Abl fusion protein is a tyrosine kinase that is a key driver in chronic myeloid leukemia (CML). Imidazole is a core component of the successful Bcr-Abl inhibitor, nilotinib, which highlights the potential of this scaffold to interact with the kinase domain. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): CDKs are essential for cell cycle regulation, and their inhibition is a valid strategy for cancer therapy. Benzimidazole hybrids have been shown to be potent inhibitors of CDK2. washington.edu

Table 1: Examples of Kinase Inhibition by Imidazole Derivatives

| Derivative Class | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| Imidazole-based compounds | EGFR | 617.33 ± 0.04 | nih.gov |

| Imidazole-based compounds | EGFR | 710 ± 0.05 | nih.gov |

| Benzimidazole hybrid | CDK2 | Potent inhibition noted | washington.edu |

COX-2

Cyclooxygenase-2 (COX-2) is an enzyme responsible for inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic goal to reduce gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov While direct data on this compound is limited, the development of selective COX-2 inhibitors has included various heterocyclic scaffolds. nih.gov The design of these inhibitors often exploits a larger binding pocket in the COX-2 enzyme compared to COX-1. youtube.com

Sirtuins

Sirtuins are a class of NAD+-dependent deacetylases that regulate numerous cellular processes, including aging, metabolism, and DNA repair. nih.gov Both activation and inhibition of sirtuins are being explored for therapeutic purposes. nih.gov Imidazole derivatives have been investigated as potential modulators of sirtuin activity. nih.gov

Insulin-Degrading Enzyme (IDE)

IDE is a zinc-metalloprotease responsible for the degradation of insulin (B600854) and other bioactive peptides. core.ac.uknih.gov Inhibition of IDE is being investigated as a potential therapeutic strategy for type 2 diabetes. nih.govnih.gov The development of potent and selective IDE inhibitors is an ongoing area of research. core.ac.uk

Receptor Binding Interactions

The ability of imidazole-2-amine derivatives to bind to specific cellular receptors is another avenue for their therapeutic action. For example, certain imidazo[1,2-a]pyridine (B132010) derivatives have been identified as potent agonists for the constitutive androstane (B1237026) receptor (CAR), a nuclear receptor involved in the metabolism of xenobiotics and endobiotics. nih.gov In another study, a dual endothelin receptor antagonist, macitentan, features a pyrimidine (B1678525) core with a 4-bromophenyl substituent, highlighting the potential for this chemical motif to engage in receptor binding. acs.org

Nucleic Acid Interactions (e.g., G-quadruplex DNA stabilization)

G-quadruplexes are four-stranded DNA structures that can form in guanine-rich regions of the genome, such as telomeres and gene promoter regions. nih.gov Stabilization of these structures by small molecules can interfere with DNA replication and transcription, making them attractive targets for anticancer drug development. nih.govwashington.edu Certain triaryl-substituted imidazole derivatives have been shown to be effective G-quadruplex ligands that can selectively bind to and stabilize these structures over duplex DNA. nih.gov These interactions can lead to telomeric DNA damage and telomere dysfunction, ultimately provoking cell cycle arrest, apoptosis, and senescence in cancer cells. nih.gov

Mechanistic Investigations of Biological Activities

Understanding the molecular mechanisms that follow target engagement is crucial for elucidating the full biological profile of imidazole-2-amine derivatives.

Antiproliferative and Apoptotic Mechanisms

Many imidazole derivatives exhibit potent antiproliferative activity against a range of cancer cell lines. This activity is often linked to the induction of apoptosis, or programmed cell death.

Research on a related compound, 4-(4-bromophenyl)-thiazol-2-amine derivatives, has demonstrated significant anticancer activity. researchgate.netnih.gov One of the tested derivatives was found to be the most active against the MCF7 breast cancer cell line. researchgate.netnih.gov

The apoptotic cascade can be initiated through various mechanisms, including the modulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the activation of caspases and subsequent cell death. washington.edu For example, a novel imidazole derivative was shown to induce apoptosis in HeLa cells by increasing the expression of Bax and decreasing the expression of Bcl-2. e-crt.org

Table 2: Antiproliferative Activity of a 4-(4-bromophenyl)-thiazol-2-amine Derivative

| Cell Line | Compound | IC50 (µM) | Reference |

|---|

Antimicrobial Modalities

The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents. Imidazole-2-amine derivatives have shown promise in this area, exhibiting activity against a variety of bacteria and fungi.

The antimicrobial mechanisms of these compounds can be multifaceted:

DNA double-strand helix breaking: While not specifically detailed for this compound, some antimicrobial agents are known to cause DNA damage, leading to bacterial cell death.

Protein kinase inhibition: As discussed previously, the inhibition of essential bacterial protein kinases can disrupt critical cellular processes.

Biofilm inhibition: Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which confers increased resistance to antibiotics and host immune responses. nih.gov 2-aminoimidazole (2-AI) based compounds have been shown to effectively disrupt biofilm formation and disperse existing biofilms. informahealthcare.com The mechanism can involve the downregulation of genes responsible for the production of the extracellular polymeric substance (EPS), which is a key component of the biofilm matrix. nih.gov For some imidazole derivatives, the antibiofilm effect in Salmonella typhimurium has been linked to a decrease in the expression of the CsgD gene, which in turn regulates genes involved in EPS formation. nih.gov

A study on 4-(4-bromophenyl)-thiazol-2-amine derivatives revealed that several compounds exhibited promising antimicrobial activity comparable to standard antibacterial and antifungal drugs. researchgate.netnih.gov

Table 3: Antimicrobial Activity of 4-(4-bromophenyl)-thiazol-2-amine Derivatives

| Derivative | Activity | Comparison | Reference |

|---|

Anti-inflammatory Pathways

Derivatives of the imidazole scaffold are recognized for their significant anti-inflammatory properties, which are attributed to their interaction with various biological pathways. nih.gov Key mechanisms include the inhibition of cyclooxygenase-2 (COX-2) and the modulation of neutrophil activity.

COX-2 Inhibition:

The cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. nih.gov There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and predominantly expressed at sites of inflammation. medcentral.com The selective inhibition of COX-2 is a primary goal in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov

Imidazole-containing compounds have been a focus of research for developing selective COX-2 inhibitors. nih.gov The structural features of the imidazole ring allow for specific interactions within the active site of the COX-2 enzyme. youtube.com While direct studies on this compound are limited, the broader class of imidazole derivatives has demonstrated significant COX-2 inhibitory activity. For instance, certain diaryl-substituted imidazole derivatives have shown high selectivity for COX-2 over COX-1, a characteristic attributed to the presence of specific substituents that can occupy the larger hydrophobic pocket of the COX-2 active site. youtube.com

Neutrophil Degranulation Inhibition:

Neutrophils are key cellular components of the innate immune system and play a critical role in the inflammatory response. Upon activation by inflammatory stimuli, neutrophils release a variety of pro-inflammatory mediators and cytotoxic enzymes stored in their granules through a process called degranulation. nih.gov This process, while essential for host defense, can also contribute to tissue damage in chronic inflammatory conditions. Therefore, the inhibition of neutrophil degranulation represents a viable therapeutic strategy for controlling inflammation.

Certain imidazole alkaloids have been investigated for their ability to modulate neutrophil activity. One study demonstrated that specific imidazole derivatives could inhibit human neutrophil degranulation, the production of reactive oxygen species (ROS), and the release of interleukin-6 (IL-6). nih.gov These findings were further supported by in vivo models where these compounds reduced inflammatory hypernociception and myeloperoxidase (MPO) release, an enzyme abundant in neutrophil granules. nih.gov This suggests that imidazole-2-amine derivatives, such as this compound, may exert their anti-inflammatory effects in part by suppressing the pro-inflammatory functions of neutrophils.

Antiplatelet Aggregation Mechanisms

Platelet aggregation is a critical process in hemostasis and thrombosis. Pathological platelet aggregation can lead to the formation of thrombi, which are central to the pathophysiology of cardiovascular diseases. Antiplatelet agents are therefore vital in the prevention and treatment of thrombotic events.

Research has identified the 2-aminoimidazole scaffold as a promising pharmacophore for the development of antiplatelet agents. A study on a series of 1-(arylideneamino)-4-aryl-1H-imidazole-2-amine derivatives revealed their potential to inhibit platelet aggregation. acs.org Notably, compounds with a para-substituted phenyl ring on the imidazole moiety were among the most active against platelet aggregation induced by arachidonic acid. This is particularly relevant for this compound, which features this para-substitution pattern. The mechanism of action for these compounds is thought to involve the inhibition of pathways that are activated by arachidonic acid, a key molecule in platelet activation. acs.org

| Compound Class | Key Structural Feature | Observed Activity |

| Imidazole Derivatives | Diaryl substitution | Selective COX-2 Inhibition |

| Imidazole Alkaloids | Specific alkaloid structures | Neutrophil Degranulation Inhibition |

| 1-(Arylideneamino)-4-aryl-1H-imidazole-2-amines | Para-substituted phenyl ring | Antiplatelet Aggregation |

Computational Approaches in Target and Mechanism Studies

Computational methods have become indispensable tools in modern drug discovery, enabling the prediction of molecular interactions and the identification of novel drug candidates. Molecular docking and virtual screening are two such techniques that have been widely applied to the study of imidazole-2-amine derivatives.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. mdpi.com This method is instrumental in understanding the molecular basis of a drug's mechanism of action by visualizing the interactions between the ligand and the amino acid residues in the active site of the target protein.

In the context of anti-inflammatory imidazole derivatives, molecular docking studies have been employed to investigate their binding modes with enzymes such as COX-2 and p38 MAP kinase. acs.orgmdpi.com For example, docking studies with COX-2 have helped to elucidate how the structural features of imidazole derivatives contribute to their selective inhibition. These studies often reveal key hydrogen bonding and hydrophobic interactions that are essential for high-affinity binding. While specific docking studies for this compound with anti-inflammatory targets are not widely published, the general principles derived from studies on related compounds can be applied. For instance, the bromophenyl group could engage in halogen bonding or occupy a hydrophobic pocket within the enzyme's active site, contributing to its inhibitory activity.

A theoretical molecular docking analysis of a pyrazole (B372694) derivative, 4-(2-(4-bromophenyl)hydrazineylidene)-3,5-diphenyl-4H-pyrazole, was conducted to evaluate its potential as a drug, highlighting the use of computational methods for molecules containing a bromophenyl group. dergipark.org.tr

| Computational Technique | Application | Key Insights |

| Molecular Docking | Predicting ligand-target binding | Elucidation of binding modes, key interactions (hydrogen bonds, hydrophobic interactions), and structure-activity relationships. |

| Virtual Screening | High-throughput screening of compound libraries | Identification of novel lead compounds with potential biological activity. |

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This approach significantly reduces the number of compounds that need to be synthesized and tested in the laboratory, thereby saving time and resources.

Virtual screening has been successfully used to identify novel imidazole-based inhibitors for various therapeutic targets. mdpi.com For instance, screening of compound libraries against the active site of an inflammatory target can identify imidazole-2-amine derivatives with favorable binding energies and interaction patterns. These "hit" compounds can then be prioritized for synthesis and biological evaluation. This methodology holds great promise for the discovery of new and more potent anti-inflammatory agents based on the this compound scaffold.

Future Research Directions and Translational Perspectives

Development of Next-Generation Imidazole-2-amine Derivatives

The core structure of 4-(4-bromophenyl)-1H-imidazol-2-amine is a prime candidate for medicinal chemistry campaigns aimed at generating next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.gov The imidazole (B134444) nucleus is an electron-rich scaffold that readily binds to a variety of biological targets, and strategic structural modifications can fine-tune these interactions. nih.govontosight.ai

Future efforts will likely focus on several key areas of modification:

Substitution on the Imidazole Ring: Introducing various substituents at the N-1 position or modifying the amine group at the C-2 position can significantly alter the compound's biological activity. For instance, the synthesis of S- and N-substituted imidazoles has yielded promising anticancer agents. nih.gov

Modification of the Phenyl Ring: Altering the substitution pattern on the phenyl ring—for example, by replacing the bromine atom with other halogens or with electron-donating or electron-withdrawing groups—can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its interaction with specific targets. ontosight.aimdpi.com

Scaffold Hopping and Hybridization: Creating hybrid molecules that combine the imidazole-2-amine core with other pharmacologically active scaffolds is a promising strategy. This approach aims to develop multifunctional compounds, such as dual anticancer and antimicrobial agents. rsc.org For example, creating conjugates with moieties like coumarin (B35378) or L-ascorbic acid has been explored for antiviral applications. nih.gov

These strategic modifications are intended to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of the parent compound, a crucial step in the development of viable drug candidates. nih.govresearchgate.net

Table 1: Strategies for Developing Next-Generation Derivatives

| Modification Strategy | Rationale | Potential Outcome |

| N-1 Alkylation/Arylation | Modulate lipophilicity and steric hindrance. | Improved cell permeability and target specificity. |

| C-2 Amine Functionalization | Introduce hydrogen bond donors/acceptors. | Enhanced binding affinity to target proteins. |

| Phenyl Ring Substitution | Alter electronic properties and metabolic stability. | Increased potency and modified pharmacokinetic profile. |

| Bioisosteric Replacement | Replace moieties (e.g., amide, ester) with the imidazole ring. | Improved metabolic stability and receptor interaction. nih.gov |

| Molecular Hybridization | Combine with other pharmacophores. | Dual-action agents targeting multiple disease pathways. rsc.org |

Exploration of Novel Therapeutic Applications

The imidazole scaffold is recognized for its wide spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and antidiabetic properties. nih.govjchemrev.com While initial studies of this compound and its close analogs have focused on areas like cancer and microbial infections, significant potential exists for exploring novel therapeutic applications. nih.govnih.gov

Future research should investigate the potential of this compound and its derivatives in new therapeutic areas:

Antiviral Agents: Imidazole derivatives have shown promise against a range of viruses, including SARS-CoV-2, hepatitis C virus (HCV), and Zika virus, by targeting key viral enzymes like proteases or polymerases. nih.gov

Neurodegenerative Diseases: Certain imidazole-containing compounds have been identified as modulators of receptors in the central nervous system, such as GABA-A receptors. This suggests a potential role in treating neurological dysfunctions. nih.gov

Immunomodulation: Recent discoveries have highlighted the role of related small molecules as "molecular glue degraders" that can selectively degrade target proteins like IKZF2, offering a novel approach for cancer immunotherapy. acs.org

Cardiovascular Diseases: The diverse biological activities of imidazoles suggest they could be investigated for effects on targets relevant to cardiovascular conditions, such as antihypertensive activity. jchemrev.com

The exploration of these new applications will require extensive screening programs and mechanism-of-action studies to identify and validate novel biological targets for this compound derivatives.

Table 2: Potential Novel Therapeutic Targets and Applications

| Therapeutic Area | Potential Molecular Target(s) | Rationale for Exploration |

| Virology | Viral Proteases, Polymerases, IMPDH | Broad antiviral activity of the imidazole scaffold. nih.gov |

| Neurology | GABA-A Receptors, Kinases | Known activity of related scaffolds on CNS targets. nih.gov |

| Immuno-oncology | IKZF2 (Helios), other transcription factors | Potential for targeted protein degradation. acs.org |

| Inflammatory Diseases | COX-2 Enzyme, Neutrophil Degranulation | Anti-inflammatory mechanisms are common among imidazole derivatives. nih.gov |

Advanced Methodologies for Synthesis and Characterization

To support the rapid development and evaluation of new derivatives, advancing the methodologies for synthesis and characterization is essential. Future research in this area should aim for more efficient, scalable, and environmentally friendly synthetic routes. This includes the exploration of novel catalytic systems, microwave-assisted synthesis, and flow chemistry to reduce reaction times and improve yields. nih.govnih.gov

For characterization, while standard techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental, the complexity of next-generation derivatives will demand more sophisticated analytical methods. nih.govmdpi.com

Single-Crystal X-ray Diffraction: This technique provides unambiguous determination of the three-dimensional molecular structure, which is crucial for understanding structure-activity relationships and for structure-based drug design. nih.gov

Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., HSQC, HMBC) are vital for the precise structural elucidation of complex hybrid molecules. nih.gov

Computational Spectroscopy: Integrating quantum chemical calculations, such as Density Functional Theory (DFT), with experimental spectroscopic data (e.g., Raman, IR) can provide deeper insights into the vibrational modes and electronic structure of the molecule.

These advanced methods will ensure the accurate identification of synthesized compounds and provide critical data for computational modeling and drug design efforts.

Integration of In Silico and Experimental Approaches for Drug Discovery

The synergy between computational (in silico) and experimental laboratory research is revolutionizing drug discovery. mdpi.com Computer-Aided Drug Design (CADD) significantly accelerates the process by predicting how molecules will behave, thereby reducing the time and cost associated with synthesizing and testing large numbers of compounds. researchgate.nettaylorandfrancis.com For this compound, an integrated approach will be crucial for future development.

The workflow typically involves:

In Silico Screening and Design: Using the 3D structure of a biological target, molecular docking studies can predict the binding affinity and orientation of novel derivatives of this compound. nih.govnih.gov This helps prioritize which compounds to synthesize.

ADME/Toxicity Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of designed molecules, filtering out candidates with poor drug-like characteristics early in the process. mdpi.comnih.gov

Chemical Synthesis and In Vitro Validation: The most promising candidates identified through computational screening are then synthesized. mdpi.com Their biological activity is confirmed through in vitro assays, and the experimental results are used to refine the computational models. mdpi.com

Molecular Dynamics (MD) Simulations: For highly promising compounds, MD simulations can be run to study the dynamic stability of the ligand-protein complex over time, providing a more detailed understanding of the binding interactions. acs.org

This iterative cycle of computational design, synthesis, and experimental testing creates a powerful feedback loop that streamlines the optimization of lead compounds, ultimately accelerating the journey from a promising scaffold to a potential therapeutic agent. taylorandfrancis.com

Q & A

Basic: What is a robust synthetic route for 4-(4-bromophenyl)-1H-imidazol-2-amine, and how are reaction conditions optimized?

Methodological Answer:

A common synthesis involves coupling 4-bromophenyl precursors with imidazole intermediates. For example, this compound was synthesized by reacting 4-bromobenzaldehyde with guanidine derivatives under acidic conditions, followed by cyclization . Key steps include:

- Reagents: Use of Et₃N as a base and acid chlorides for acylation.

- Purification: Flash chromatography (0–20% MeOH in DCM) yields the compound at 67% purity .

- Optimization: Adjust stoichiometry (e.g., 1:1 molar ratio of amine to acid chloride) and reaction time (4 hours at room temperature) to maximize yield.

Table 1: Example Yields for Related Imidazole Derivatives

| Substituent | Yield (%) | Reference |

|---|---|---|

| 5-(Trifluoromethyl) | 41–57 | |

| 4-Bromophenyl (target) | 67 |

Basic: How is structural characterization performed for this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and purity. For example, aromatic protons in 4-(4-bromophenyl) derivatives resonate at δ 7.2–7.8 ppm, while imidazole NH₂ groups appear as broad singlets near δ 6.5 ppm .

- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 252.0 for C₉H₈BrN₃).

- Elemental Analysis: Confirms C, H, N, and Br percentages within ±0.3% theoretical values.

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods during synthesis due to volatile solvents (e.g., DCM, MeOH).

- Waste Disposal: Segregate halogenated waste (bromine-containing byproducts) and treat via incineration .

Advanced: How can contradictions in synthetic yields or biological activity data be resolved?

Methodological Answer:

Contradictions often arise from:

- Substituent Effects: Electron-withdrawing groups (e.g., -CF₃) reduce yields due to steric hindrance (e.g., 35% for 4-butoxyphenyl vs. 57% for pentyloxy derivatives) .

- Reaction Conditions: Trace moisture or oxygen can deactivate catalysts in cyclization steps.

- Validation: Replicate experiments under inert atmospheres (N₂/Ar) and characterize intermediates via TLC/HPLC to identify side reactions.

Advanced: How is X-ray crystallography used to determine the compound’s solid-state structure?

Methodological Answer:

- Crystallization: Grow single crystals via vapor diffusion (e.g., acetone/water mixtures) .

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement: Apply SHELX programs for structure solution and refinement. Key parameters:

Table 2: Key Crystallographic Data for Bromophenyl Imidazoles

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| Bond Length (C-Br) | 1.89 Å | |

| Dihedral Angle (Imidazole-Phenyl) | 12.5° |

Advanced: How can researchers identify biological targets (e.g., enzymes) for this compound?

Methodological Answer:

- Target Screening: Use Mycobacterium tuberculosis IMPDH inhibition assays. The compound’s imidazole core mimics purine substrates, competing with NAD⁺ binding .

- IC₅₀ Determination: Perform dose-response curves (e.g., 0.1–100 µM) with colorimetric readouts (absorbance at 340 nm for NADH formation).

- Validation: Confirm binding via ITC (isothermal titration calorimetry) or SPR (surface plasmon resonance).

Advanced: How are computational methods (e.g., molecular docking) applied to study structure-activity relationships (SAR)?

Methodological Answer:

- Docking Workflow:

- Protein Preparation: Retrieve IMPDH structure (PDB: 1NF7) and remove water/cofactors.

- Ligand Optimization: Minimize energy of this compound using DFT (B3LYP/6-31G*).

- Pose Prediction: Use AutoDock Vina to score binding affinities (∆G ≈ -8.2 kcal/mol suggests strong inhibition).

- SAR Insights: Bromine enhances hydrophobic interactions, while NH₂ forms hydrogen bonds with Asp274 .

Advanced: How can researchers validate structural data when NMR and X-ray results conflict?

Methodological Answer:

- Dynamic Effects: NMR captures solution-state conformers, while X-ray shows static crystal packing. For example, rotational freedom in the bromophenyl group may lead to NMR signal splitting absent in X-ray .

- DFT Calculations: Compare theoretical (DFT-optimized) and experimental bond lengths/angles to identify discrepancies.

- Supplementary Data: Use variable-temperature NMR or NOESY to probe conformational flexibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.